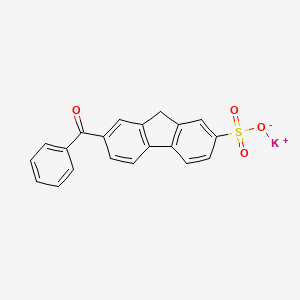
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines a quinolizidine ring system with a quinoxaline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction of appropriate amine precursors under acidic or basic conditions.
Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a condensation reaction between a diamine and a diketone, followed by cyclization.
Final Coupling: The final step involves coupling the quinolizidine and quinoxaline moieties through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and quinolizidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
科学研究应用
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s quinoxaline moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the quinolizidine ring may interact with protein targets, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one: Similar compounds include other quinoxaline derivatives and quinolizidine alkaloids.
Quinoxaline Derivatives: These compounds share the quinoxaline moiety and may have similar biological activities.
Quinolizidine Alkaloids: These compounds share the quinolizidine ring system and are known for their diverse biological activities.
Uniqueness
This compound is unique due to the combination of the quinoxaline and quinolizidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
97147-28-9 |
|---|---|
分子式 |
C24H27N3O |
分子量 |
373.5 g/mol |
IUPAC 名称 |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C24H27N3O/c28-24-23(18-9-2-1-3-10-18)25-20-12-4-5-14-22(20)27(24)17-19-11-8-16-26-15-7-6-13-21(19)26/h1-5,9-10,12,14,19,21H,6-8,11,13,15-17H2/t19-,21-/m1/s1 |
InChI 键 |
GOPUAIKZERGFBM-TZIWHRDSSA-N |
手性 SMILES |
C1CCN2CCC[C@@H]([C@H]2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
规范 SMILES |
C1CCN2CCCC(C2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




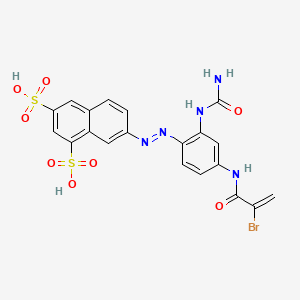
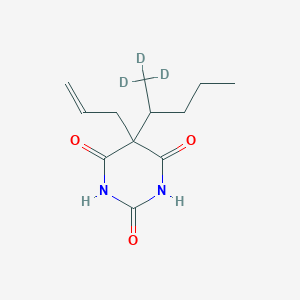
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)


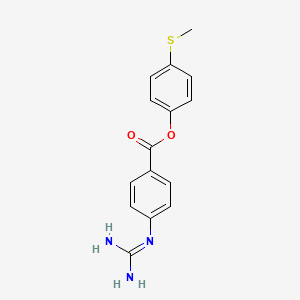
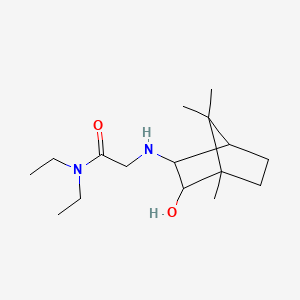


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

